

Application Notes and Protocols for Investigating Mitochondrial Respiration with IGP-5

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Compound of Interest		
Compound Name:	IGP-5	
Cat. No.:	B1674427	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

IGP-5 is a potent, cell-permeant mixed inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme linking cytosolic glycolysis to the mitochondrial electron transport chain.[1][2] By catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, mGPDH donates electrons to the ubiquinone pool, thus contributing to the proton motive force that drives ATP synthesis.[3][4][5] The inhibition of mGPDH by **IGP-5** provides a valuable tool for investigating the role of the glycerol-phosphate shuttle in cellular bioenergetics, redox homeostasis, and its implications in various physiological and pathological states, including metabolic disorders and cancer.[5]

These application notes provide detailed protocols for utilizing **IGP-5** to investigate mitochondrial respiration, with a focus on measuring oxygen consumption rate (OCR) and ATP production.

Product Information

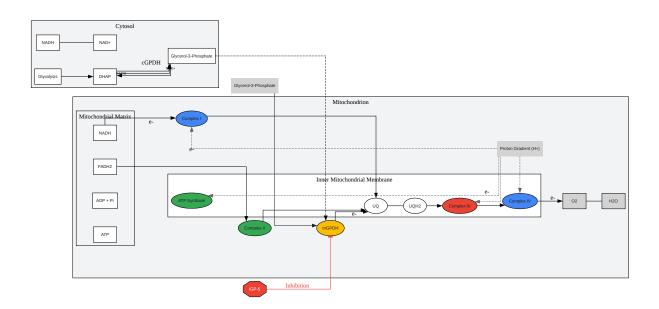


Product Name	IGP-5	
Chemical Name	2-(1H-Benzimidazol-2-yl)-N-(4- (trifluoromethoxy)phenyl)succinamide	
Target	Mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH)	
Inhibition Type	Mixed inhibitor	
IC50	~1-15 μM (for H2O2 production by mGPDH)	
Cell Permeability	Yes	
Primary Use	Investigation of glycerol-3-phosphate metabolism and mitochondrial function	

Signaling Pathway of mGPDH in Mitochondrial Respiration

The following diagram illustrates the role of mGPDH in the electron transport chain and the point of inhibition by IGP-5.





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Caption: Role of mGPDH in the electron transport chain and inhibition by IGP-5.





Data Presentation

Table 1: Effect of IGP-5 on Mitochondrial Respiration

with Various Substrates[1]

Substrate (Concentration)	IGP-5 (μM)	State 3 Respiration (nmol O / min / mg protein)	% Inhibition
Glycerol Phosphate (16.7 mM) + Rotenone (4 μM)	0 (Vehicle)	150 ± 10	-
25	75 ± 8	50%	
80	30 ± 5	80%	-
Pyruvate (10 mM) + Malate (0.5 mM)	0 (Vehicle)	200 ± 15	-
80	150 ± 12	25%	
Glutamate (5 mM) + Malate (5 mM)	0 (Vehicle)	180 ± 12	-
80	175 ± 10	~3% (NS)	
Succinate (5 mM) + Rotenone (4 μM)	0 (Vehicle)	250 ± 20	-
80	240 ± 18	~4% (NS)	

 $NS = Not Significant. Data are presented as mean <math>\pm S.E.$

Table 2: Effect of IGP-5 on Mitochondrial Membrane Potential (ΔΨm)[8]



Substrate (Concentration)	IGP-5 (μM)	ΔΨm (TMRM fluorescence, arbitrary units)	% Decrease
Glycerol Phosphate (16.7 mM) + Rotenone (4 μM)	0 (Vehicle)	100 ± 5	-
2.5	80 ± 6	20%	
25	50 ± 4	50%	-
Glutamate (5 mM) + Malate (5 mM)	0 (Vehicle)	100 ± 4	-
25	98 ± 5	~2% (NS)	
Succinate (5 mM) + Rotenone (4 μM)	0 (Vehicle)	100 ± 6	-
25	97 ± 7	~3% (NS)	

 $NS = Not Significant. Data are presented as mean <math>\pm S.E.$

Experimental Protocols

Protocol 1: Measuring Oxygen Consumption Rate (OCR) in Isolated Mitochondria using a Clark-type Electrode or Seahorse XF Analyzer

This protocol is designed to assess the specific effect of **IGP-5** on mGPDH-driven respiration.

Materials:

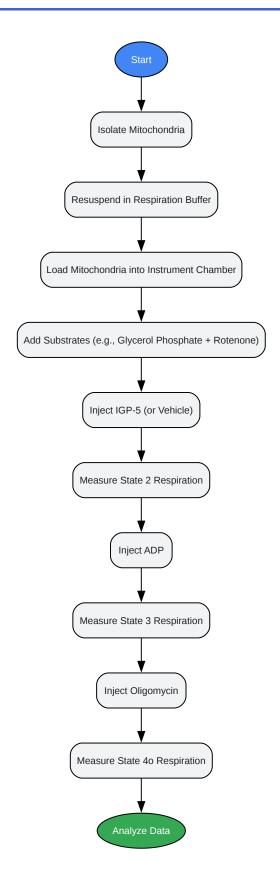
- Isolated mitochondria (e.g., from skeletal muscle or liver)
- Respiration Buffer (e.g., MiR05)
- Substrates: Glycerol-3-phosphate, Pyruvate, Malate, Succinate



- Inhibitors: IGP-5, Rotenone (Complex I inhibitor), ADP, Oligomycin (ATP synthase inhibitor)
- Clark-type oxygen electrode or Seahorse XF Analyzer

Experimental Workflow Diagram:





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References

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